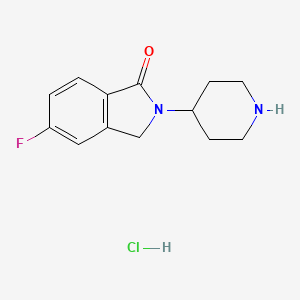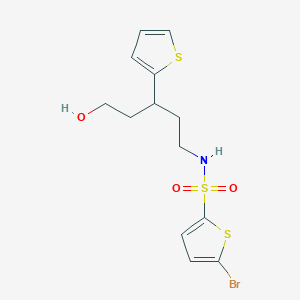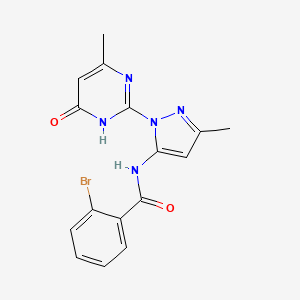![molecular formula C17H19N5OS B2668811 4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine CAS No. 2320922-87-8](/img/structure/B2668811.png)
4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine involves the inhibition of various enzymes and proteins that are essential for the growth and survival of bacteria, fungi, and cancer cells. It has been found to inhibit the activity of DNA gyrase and topoisomerase IV in bacteria, which are essential for DNA replication and cell division. It also inhibits the activity of chitin synthase in fungi, which is essential for the formation of the fungal cell wall. In cancer cells, this compound has been found to inhibit the activity of various kinases that are essential for cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine are diverse and depend on the specific application. In bacteria, this compound has been found to inhibit cell growth and division, leading to bacterial death. In fungi, it has been found to inhibit the formation of the fungal cell wall, leading to fungal death. In cancer cells, it has been found to inhibit cell proliferation and induce apoptosis, leading to cancer cell death. Additionally, this compound has been found to have neuroprotective properties, which may be useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine in lab experiments include its potent antibacterial, antifungal, and anticancer properties, as well as its potential use in the treatment of neurological disorders. However, the limitations of using this compound in lab experiments include its toxicity and potential side effects, as well as the difficulty in synthesizing it.
Direcciones Futuras
There are several future directions for the study of 4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine. One direction is the development of new antibiotics and antifungal agents based on this compound. Another direction is the development of new anticancer agents based on this compound. Additionally, further research is needed to explore the potential use of this compound in the treatment of neurological disorders. Finally, there is a need for further research to optimize the synthesis method of this compound and to explore its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of 4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine involves a series of chemical reactions that require expertise and precision. The synthesis method involves the reaction of 6-methylpyridazine-3-carbaldehyde with piperidine and thieno[3,2-d]pyrimidine-4-carbaldehyde in the presence of a catalyst. The resulting compound is then purified to obtain the final product.
Aplicaciones Científicas De Investigación
The compound 4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine has been extensively studied for its potential applications in various fields. It has been found to have significant antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, as it has been found to have neuroprotective properties.
Propiedades
IUPAC Name |
4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-12-2-3-15(21-20-12)23-10-13-4-7-22(8-5-13)17-16-14(6-9-24-16)18-11-19-17/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLIUIRVPUGHBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=NC4=C3SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2668728.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2668733.png)
![N-(4-(benzyloxy)phenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2668734.png)
![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetate](/img/structure/B2668738.png)
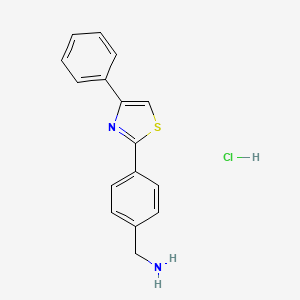
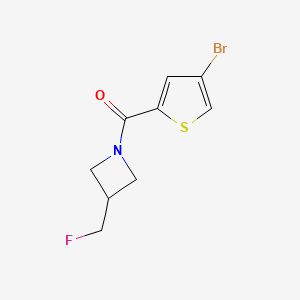
![N-[2-(cyclohexen-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2668742.png)
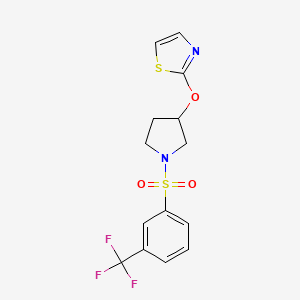

![3-(1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2668745.png)
